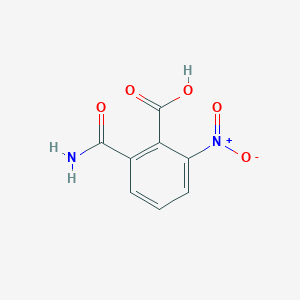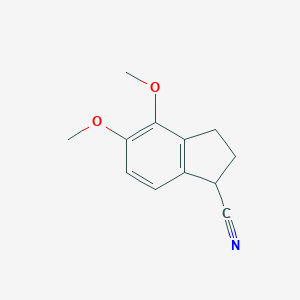
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-, also known as BPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPBM belongs to the class of benzoxazolone derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- is primarily based on its ability to interact with various neurotransmitter receptors in the brain, including dopamine and serotonin receptors. 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- acts as a potent antagonist of dopamine D2 receptors, which are known to be overactive in patients with schizophrenia. By blocking the activity of these receptors, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can help reduce the symptoms of schizophrenia, such as hallucinations and delusions. Additionally, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- also exhibits significant affinity for serotonin 5-HT1A and 5-HT2A receptors, which can further enhance its therapeutic effects.
Biochemical and Physiological Effects:
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. Studies have demonstrated that 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can increase the release of dopamine and serotonin in the brain, which can help improve mood and reduce symptoms of depression and anxiety. Additionally, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which can further enhance its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. Moreover, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- is relatively easy to synthesize and can be obtained in large quantities, making it a useful tool for studying the mechanisms of action of antipsychotic drugs. However, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- also has certain limitations, including its potential toxicity and the lack of data on its long-term effects on the brain.
Zukünftige Richtungen
There are several future directions for research on 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-, including the development of novel antipsychotic drugs based on its structure and mechanism of action. Moreover, further studies are needed to investigate the long-term effects of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- on the brain and its potential for the treatment of other psychiatric disorders, such as bipolar disorder and major depression. Additionally, the use of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- as a tool for studying the mechanisms of action of antipsychotic drugs could lead to the development of more effective and safer treatments for schizophrenia and other psychotic disorders.
Synthesemethoden
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can be synthesized through a multi-step process involving the reaction of 6-aminobenzoxazolone with benzoyl chloride, followed by the condensation of the resulting product with 4-phenylpiperidine and formaldehyde. The final product is obtained through purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel antipsychotic agents. Several studies have shown that 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- exhibits potent dopamine D2 receptor antagonism, which is a key mechanism of action for antipsychotic drugs. Moreover, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has also been found to possess significant affinity for serotonin 5-HT1A and 5-HT2A receptors, which are known to play a crucial role in the pathophysiology of schizophrenia.
Eigenschaften
CAS-Nummer |
104837-20-9 |
|---|---|
Molekularformel |
C26H24N2O3 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
6-benzoyl-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C26H24N2O3/c29-25(21-9-5-2-6-10-21)22-11-12-23-24(17-22)31-26(30)28(23)18-27-15-13-20(14-16-27)19-7-3-1-4-8-19/h1-12,17,20H,13-16,18H2 |
InChI-Schlüssel |
UITMRROVDZOFKO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C=C4)C(=O)C5=CC=CC=C5)OC3=O |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C=C4)C(=O)C5=CC=CC=C5)OC3=O |
Andere CAS-Nummern |
104837-20-9 |
Synonyme |
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















